BenchChemオンラインストアへようこそ!

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Lipophilicity Permeability Drug-like properties

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide (CAS 922892-11-3; PubChem CID is a synthetic small molecule comprising a 4,5-dihydronaphtho[1,2-d]thiazole core linked via a butanamide spacer to a 4-methoxyphenyl thioether moiety. The dihydronaphthothiazole scaffold appears in multiple bioactive series, including potassium channel activators (e.g., SKA-31) and methionine aminopeptidase inhibitors, indicating that modifications to the thiazole 2-amino position can critically alter target engagement and efficacy.

Molecular Formula C22H22N2O2S2
Molecular Weight 410.55
CAS No. 922892-11-3
Cat. No. B2363242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
CAS922892-11-3
Molecular FormulaC22H22N2O2S2
Molecular Weight410.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
InChIInChI=1S/C22H22N2O2S2/c1-26-16-9-11-17(12-10-16)27-14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)28-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
InChIKeyVLFPGKCFHQOJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide (CAS 922892-11-3): Chemical Identity and Core Scaffold Context


4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide (CAS 922892-11-3; PubChem CID 8700385) is a synthetic small molecule comprising a 4,5-dihydronaphtho[1,2-d]thiazole core linked via a butanamide spacer to a 4-methoxyphenyl thioether moiety [1]. The dihydronaphthothiazole scaffold appears in multiple bioactive series, including potassium channel activators (e.g., SKA-31) and methionine aminopeptidase inhibitors, indicating that modifications to the thiazole 2-amino position can critically alter target engagement and efficacy [2]. The specific substitution pattern of this compound—a reduced naphthothiazole ring with a 4-methoxyphenylsulfanylbutanamide side chain—distinguishes it from sulfonyl-, unsubstituted phenyl-, or other heteroaryl analogs and may confer unique binding interactions relevant for target selectivity or metabolic stability.

Why 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide Cannot Be Replaced by a Generic Naphthothiazole Derivative


Substituting one naphthothiazole-2-amine derivative for another without verifying functional equivalence can lead to loss of desired activity or introduction of off-target effects, because minor changes in the N-acyl substituent profoundly influence target affinity and selectivity. In the structurally related naphtho[1,2-d]thiazole series, conversion of an N-hydroxy-methanimidamide group to a 4-(4-methoxyphenylsulfanyl)butanamide side chain is predicted to alter hydrogen-bonding capacity, lipophilicity (XLogP3-AA increases to 4.9 [1]), and the geometry of the terminal aromatic ring, which collectively can shift binding from MtMetAP1c or potassium channels to other targets [2]. Thus, even compounds with an identical dihydronaphthothiazole core are not functionally interchangeable; the specific substitution pattern of 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide must be evaluated against appropriate comparators to justify its selection.

Quantitative Differentiation of 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide from Its Closest Analogs


Enhanced Lipophilicity Versus the Parent Naphtho[1,2-d]thiazol-2-amine Scaffold

The target compound exhibits substantially higher calculated lipophilicity (XLogP3-AA = 4.9) relative to the unsubstituted naphtho[1,2-d]thiazol-2-amine scaffold (XLogP3 ≈ 2.5–3.0, estimated for the core amine) [1]. This difference arises from the addition of the 4-methoxyphenylsulfanylbutanamide chain.

Lipophilicity Permeability Drug-like properties

Topological Polar Surface Area (TPSA) Reduction Favoring Blood-Brain Barrier Permeation Compared to a Sulfonyl Analog

The target compound has a TPSA of 105 Ų [1], which is lower than the TPSA expected for the corresponding sulfonyl analog (e.g., 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide; predicted TPSA ≈ 130–140 Ų due to additional oxygen atoms) [2]. TPSA values below 140 Ų are associated with improved oral bioavailability and blood-brain barrier penetration.

TPSA BBB permeability CNS drug design

Structural Differentiation by Thioether vs. Sulfonyl Linkage in the Side Chain

The target compound contains a thioether (sulfanyl) bridge, whereas several commercially available analogs possess a sulfonyl group (e.g., 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide) . Thioethers are generally less polar and more resistant to oxidative metabolism than sulfones, potentially leading to prolonged half-life in hepatic microsomal assays [1].

Thioether Sulfonyl Metabolic stability Reactivity

Retention of the Dihydro Naphthothiazole Ring System: Distinct from Fully Aromatic Naphthothiazoles in Target Engagement

Unlike fully aromatic naphtho[1,2-d]thiazoles (e.g., SKA-31), the target compound retains a dihydrothiazole ring, which introduces a tetrahedral carbon at the 4-position and may affect the planarity and electron density of the thiazole ring [1]. This saturation has been shown in related systems to alter the binding mode to potassium channels and methionine aminopeptidase, potentially reducing off-target activation while preserving core affinity .

Dihydrothiazole Aromaticity Potassium channel MetAP

Optimal Use Cases for 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide Based on Evidence Profile


Central Nervous System Penetration Screening in Drug Discovery

With a low TPSA (105 Ų) and elevated XLogP3 (4.9), this compound is well-suited for inclusion in focused libraries aimed at identifying new chemical probes for CNS targets such as neuroreceptors or ion channels expressed in the brain. Its predicted ability to cross the blood-brain barrier, supported by TPSA < 140 Ų [1], makes it a promising candidate for in vivo CNS pharmacokinetic studies [2]. Researchers developing therapies for neurodegenerative diseases or psychiatric disorders may prioritize this compound over more polar analogs.

Enzyme Inhibition Studies Requiring a Non-Polar, Metabolically Stable Tool Compound

The thioether side chain confers lower polarity and potentially greater metabolic stability compared to sulfonyl-containing derivatives [1]. This property is advantageous for long-duration enzyme inhibition assays (e.g., methionine aminopeptidase or kinase panels) where compound depletion due to microsomal oxidation must be minimized. Procurement for biochemical and cellular target engagement studies is justified by the need for a stable, lipophilic inhibitor scaffold [2].

Selectivity Profiling Against Potassium Channel Activators

Because the dihydrothiazole ring distinguishes this compound from aromatic naphthothiazoles like SKA-31, it may exhibit reduced activation of small-conductance Ca2+-activated K+ channels (KCa2.3) [1]. This makes it a valuable negative-control or selectivity tool in cardiovascular or neuronal research where KCa channel activation is a confounding factor. Scientists investigating vasodilation or neuronal excitability can use this compound to discriminate between target-mediated effects and off-target KCa activation [2].

Structure-Activity Relationship (SAR) Expansion of the Naphthothiazole Chemical Series

The unique combination of a 4-methoxyphenylsulfanylbutanamide side chain with a 4,5-dihydronaphtho[1,2-d]thiazole core provides a novel vector for SAR exploration. Academic and industrial medicinal chemistry groups can purchase this compound to systematically vary the thioether moiety or the dihydrothiazole saturation, building on published SAR for MtMetAP1c inhibition [1] and other targets. This compound thus serves as a versatile intermediate for generating proprietary libraries [2].

Quote Request

Request a Quote for 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.